3-Aminoisoquinoline-6-carbonitrile (CAS 1337879-68-1): Structural Profiling, Synthetic Workflows, and Pharmacological Applications
3-Aminoisoquinoline-6-carbonitrile (CAS 1337879-68-1): Structural Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatic building blocks are critical for developing highly selective targeted therapeutics. 3-Aminoisoquinoline-6-carbonitrile is a highly versatile intermediate characterized by a push-pull electronic configuration—featuring an electron-donating amino group at the C3 position and an electron-withdrawing carbonitrile group at the C6 position. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its critical role in synthesizing deubiquitinating enzyme (DUB) and kinase inhibitors, and field-proven synthetic methodologies for its functionalization.
Physicochemical Properties & Structural Identity
Accurate physicochemical profiling is the first step in establishing a robust synthetic pipeline. The table below summarizes the core quantitative data for 3-Aminoisoquinoline-6-carbonitrile, ensuring accurate stoichiometric calculations and analytical validation.
| Property | Value |
| Chemical Name | 3-Aminoisoquinoline-6-carbonitrile |
| CAS Registry Number | 1337879-68-1[1] |
| Molecular Formula | C10H7N3[2] |
| Molecular Weight | 169.18 g/mol |
| MDL Number | MFCD22380175[2] |
| Structural Class | Heterocyclic Building Block (Isoquinolines / Nitriles)[3] |
Pharmacological Significance & Target Mechanisms
The structural geometry of 3-aminoisoquinoline-6-carbonitrile makes it an ideal pharmacophore scaffold for two major therapeutic areas: mitochondrial quality control and oncology.
USP30 Inhibition and Mitophagy
Ubiquitin specific peptidase 30 (USP30) is a deubiquitinating enzyme localized to the mitochondria. Under normal physiological conditions, USP30 opposes Parkin-mediated mitophagy by stripping ubiquitin chains from damaged mitochondria, thereby preventing their autophagic clearance[4]. Cyano-substituted heterocycles derived from 3-aminoisoquinoline-6-carbonitrile act as potent USP30 inhibitors[4]. By inhibiting USP30, these compounds restore mitophagic flux—a mechanism highly sought after for treating Parkinson's disease, where Parkin mutations lead to the toxic accumulation of dysfunctional mitochondria[4]. Furthermore, USP30 depletion sensitizes cancer cells to BH-3 mimetics (e.g., ABT-737), demonstrating a clear anti-apoptotic role that can be therapeutically targeted in oncology[4].
Kinase Inhibition in Oncology
Beyond DUB inhibition, the isoquinoline core serves as an ATP-competitive hinge binder in various kinases. Specifically, 4-alkynyl-substituted 3-aminoisoquinolines have been developed as a new generation of kinase inhibitors[5]. These derivatives can be finely tuned for selectivity and have demonstrated exceptional efficacy in inhibiting cancer cell proliferation, particularly in models of acute myeloid leukemia (AML)[5].
Fig 1. Pharmacological mechanism of USP30 inhibition promoting Parkin-mediated mitophagy.
Synthetic Methodologies & Experimental Workflows
As an application scientist, executing these syntheses requires an understanding of the underlying reaction causality to troubleshoot and optimize yields. Below are the self-validating protocols for synthesizing and functionalizing the core.
Protocol 3.1: Palladium-Catalyzed Cyanation (Core Synthesis)
This protocol details the synthesis of 3-aminoisoquinoline-6-carbonitrile from 6-bromo-isoquinolin-3-amine via a cross-coupling cyanation reaction[5].
-
Reagent Preparation : In a rigorously degassed 50 mL round-bottom flask, combine 6-bromo-isoquinolin-3-amine (50 mg) and zinc cyanide (
)[5].-
Causality:
is explicitly chosen over sodium or potassium cyanide. Its low solubility provides a slow, continuous release of cyanide ions, which prevents the deactivation of the palladium catalyst (catalyst poisoning via inactive palladacyanide complex formation).
-
-
Catalyst Addition : Add 10 mol % tetrakis(triphenylphosphine)palladium(0) [
] in anhydrous DMF[5].-
Causality:
undergoes oxidative addition into the aryl C-Br bond. DMF is utilized for its high boiling point and superior solvation of the polar isoquinoline precursor.
-
-
Reaction Execution : Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.
-
Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the brominated starting material and the emergence of a primary peak at m/z 170.33 (ES+) confirms product formation[4].
-
-
Workup : Quench with saturated aqueous
and extract with ethyl acetate. Purify the residue via silica gel column chromatography (20% EtOAc in hexane) to yield the product quantitatively[4].
Protocol 3.2: Diazotization and Downstream Functionalization
To build complex USP30 or kinase inhibitors, the C3-amino group is often converted to a diazonium salt for subsequent Sandmeyer-type reactions or cross-coupling[6].
-
Protonation : Dissolve 3-aminoisoquinoline-6-carbonitrile (0.56 g, 3.31 mmol) in concentrated HCl (3.2 mL) and cool the solution to 0°C[6].
-
Causality: The strong acid protonates the amine, making it susceptible to electrophilic attack by the nitrosonium ion.
-
-
Nitrosation : Add sodium nitrite (
) (0.22 g, 3.31 mmol) portion-wise over 15 minutes, strictly maintaining the temperature at 0°C. Stir for an additional 30 minutes[6].-
Causality & Validation: The 0°C temperature is non-negotiable; diazonium salts are thermodynamically unstable and will rapidly decompose into phenols via
gas evolution if the temperature exceeds 5°C. The reaction mixture will clarify as the soluble diazonium salt forms. Starch-iodide paper can be used to confirm the presence of excess nitrous acid (paper turns blue-black).
-
-
Quenching : The resulting reaction mixture is poured into ice-cold water (50 mL), basified with saturated aqueous
, and extracted with EtOAc (3 x 60 mL) for immediate downstream utilization[6].
Fig 2. Step-by-step synthetic workflow for the preparation and functionalization of the core.
Analytical Validation Parameters
To ensure the structural integrity of 3-aminoisoquinoline-6-carbonitrile before proceeding to complex library synthesis, researchers must employ orthogonal analytical techniques:
-
LC-MS : Liquid Chromatography-Mass Spectrometry should display a primary molecular ion peak at m/z 170.33 (ES+) [4].
-
1H NMR : When dissolved in DMSO-d6, the aromatic protons of the isoquinoline ring will exhibit characteristic splitting. The cyano group at C6 acts as an anisotropic deshielding cone, shifting the adjacent C5 and C7 protons downfield compared to an unsubstituted isoquinoline[4].
References
- Google Patents (PCT/GB2017/052971)
- Google Patents (WO2017103614A1)
- Google Patents (US11001559B2)
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 1337879-68-1|3-Aminoisoquinoline-6-carbonitrile|BLD Pharm [bldpharm.com]
- 4. US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30 - Google Patents [patents.google.com]
- 5. US11001559B2 - 4-substituted aminoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. WO2017103614A1 - Novel Compounds - Google Patents [patents.google.com]
